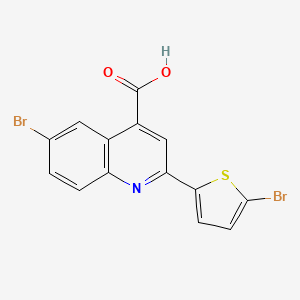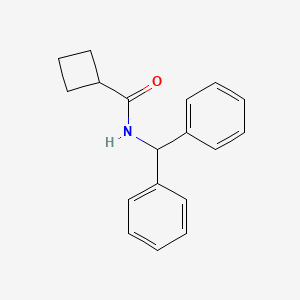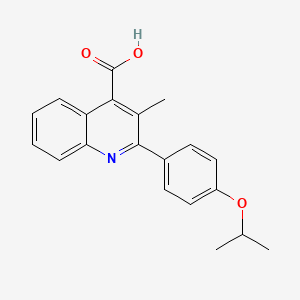![molecular formula C23H25N3O4 B3482056 N-acetyl-7-(diethylamino)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B3482056.png)
N-acetyl-7-(diethylamino)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide
Übersicht
Beschreibung
N-acetyl-7-(diethylamino)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide, also known as DMAC or SCH 23390, is a chemical compound that belongs to the class of benzazepines. DMAC is a potent and selective antagonist of dopamine D1 receptors and has been extensively studied for its potential use in scientific research. In
Wirkmechanismus
N-acetyl-7-(diethylamino)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide binds to dopamine D1 receptors and prevents the activation of these receptors by dopamine. This results in a decrease in the activity of the dopaminergic system, which is involved in various physiological processes. N-acetyl-7-(diethylamino)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide has a high affinity for dopamine D1 receptors and is highly selective for these receptors, which makes it a useful tool for studying the role of dopamine D1 receptors in various physiological processes.
Biochemical and Physiological Effects
N-acetyl-7-(diethylamino)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to decrease the activity of the dopaminergic system, which is involved in various physiological processes such as motor control, reward, and motivation. N-acetyl-7-(diethylamino)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide has also been shown to decrease the release of dopamine in the brain, which can lead to a decrease in the activity of the dopaminergic system.
Vorteile Und Einschränkungen Für Laborexperimente
N-acetyl-7-(diethylamino)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide has several advantages for lab experiments. It is a potent and selective antagonist of dopamine D1 receptors, which makes it a useful tool for studying the role of dopamine D1 receptors in various physiological processes. N-acetyl-7-(diethylamino)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide has also been shown to have a long half-life, which makes it useful for studying the effects of dopamine D1 receptor blockade over a prolonged period.
However, N-acetyl-7-(diethylamino)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide also has several limitations for lab experiments. It is a complex compound to synthesize and requires careful handling of the chemicals involved. N-acetyl-7-(diethylamino)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide has also been shown to have off-target effects on other receptors, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the use of N-acetyl-7-(diethylamino)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide in scientific research. One area of research is the development of new treatments for disorders such as Parkinson's disease, schizophrenia, and addiction. N-acetyl-7-(diethylamino)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide has been shown to be effective in animal models of these disorders and may have potential as a therapeutic agent.
Another area of research is the development of new tools for studying the role of dopamine D1 receptors in various physiological processes. N-acetyl-7-(diethylamino)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide has been a useful tool for studying these receptors, but there is still much to learn about their role in the brain.
Conclusion
In conclusion, N-acetyl-7-(diethylamino)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide is a potent and selective antagonist of dopamine D1 receptors that has been extensively studied for its potential use in scientific research. It has a complex synthesis method, but its usefulness as a tool for studying dopamine D1 receptors and its potential as a therapeutic agent make it a valuable compound for future research.
Wissenschaftliche Forschungsanwendungen
N-acetyl-7-(diethylamino)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide has been extensively studied for its potential use in scientific research. It is a potent and selective antagonist of dopamine D1 receptors, which are involved in various physiological processes such as motor control, reward, and motivation. N-acetyl-7-(diethylamino)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide has been used to investigate the role of dopamine D1 receptors in these processes and to develop new treatments for disorders such as Parkinson's disease, schizophrenia, and addiction.
Eigenschaften
IUPAC Name |
N-acetyl-7-(diethylamino)-2-(4-methoxyphenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-5-26(6-2)18-10-7-16-13-20(22(28)24-15(3)27)23(30-21(16)14-18)25-17-8-11-19(29-4)12-9-17/h7-14H,5-6H2,1-4H3,(H,24,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALXIXZFLMUUSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)OC)O2)C(=O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzamide](/img/structure/B3481982.png)
![N-[4-({2-cyano-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]vinyl}amino)phenyl]acetamide](/img/structure/B3481988.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B3481994.png)
![3-chloro-5-(2-thienyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3482024.png)
![2-(4-bromophenoxy)-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide](/img/structure/B3482032.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B3482034.png)
![2-(3-ethoxyphenyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3482036.png)
![3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3482041.png)

![1-benzyl-3'-hydroxy-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3482051.png)

![methyl 4,5-dimethoxy-2-({[2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B3482061.png)
![N-acetyl-2-[(4-acetylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide](/img/structure/B3482074.png)
